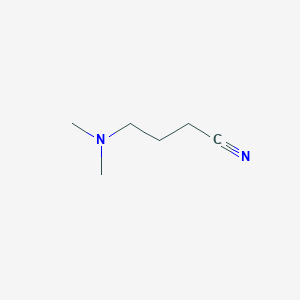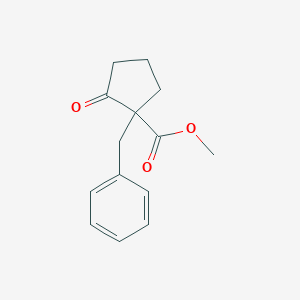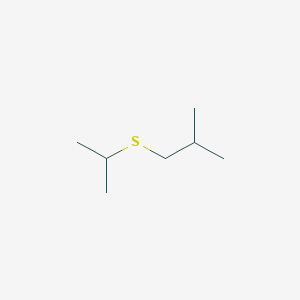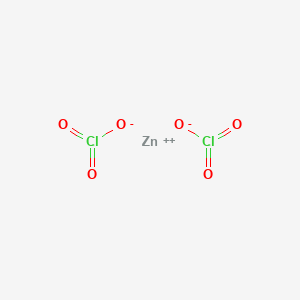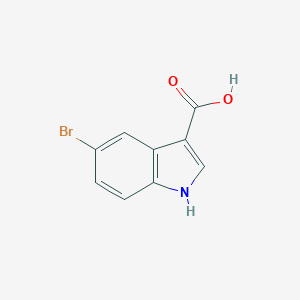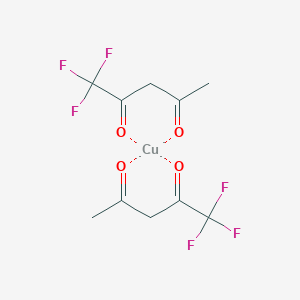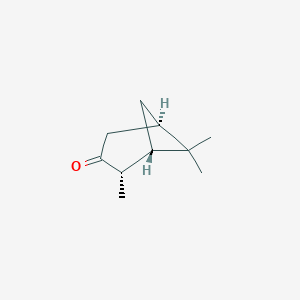
Nickel sulfamate
Overview
Description
Nickel sulfamate is a chemical compound widely used in various industrial and scientific applications. It is primarily known for its role in electroplating and electroforming processes, where it provides a low-stress nickel deposit. The compound is composed of nickel ions and sulfamate ions, and it is typically found in aqueous solutions.
Mechanism of Action
Target of Action
Nickel sulfamate primarily targets the surface of materials that require a coating of nickel . It is widely used in industrial surface finishing processes for electrodeposition of nickel . The compound interacts with the material’s surface, depositing a layer of nickel that is characterized by low internal stress and high deposition rates .
Mode of Action
This compound operates through an electrodeposition process . In this process, a power supply applies a direct current as a driving force, which causes the nickel ions in the this compound solution to be reduced and deposited onto the material’s surface . The resulting nickel coating has unique properties such as precision, hardness, and controlled internal stress .
Biochemical Pathways
For instance, nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of chemical reactions . .
Pharmacokinetics
They are known to cause allergic reactions, and prolonged exposure can lead to serious health issues .
Result of Action
The primary result of this compound’s action is the formation of a nickel coating on the target material . This coating is characterized by low internal stress, high deposition rates, and good ductility . These properties make this compound particularly useful in applications that require precise sizing, such as electroforming .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the quality of the nickel deposits . Additionally, the temperature and current density during the electrodeposition process can also alter the characteristics of the deposit . Therefore, careful control of these environmental factors is crucial for optimizing the action of this compound .
Biochemical Analysis
Biochemical Properties
Nickel sulfamate interacts with various enzymes, proteins, and other biomolecules in the process of nickel electroplating . The nature of these interactions is complex and depends on numerous factors, including the specific conditions of the electroplating process .
Cellular Effects
It is known that nickel compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s action is primarily related to its role in the nickel-electroplating process . It can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Like other nickel compounds, it could potentially have toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the nickel-electroplating process . It interacts with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues during the nickel-electroplating process . It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles during the nickel-electroplating process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel sulfamate can be synthesized through the direct reaction of metallic nickel with sulfamic acid. The reaction is typically carried out in an aqueous medium, with the addition of an initiating agent such as hydrochloric acid, sulfuric acid, or phosphonic acid. The reaction conditions include maintaining the temperature below 60°C and slowly adding hydrogen peroxide to ensure complete reaction of the nickel .
Industrial Production Methods: In industrial settings, this compound is produced by reacting nickel powder, nickel sheets, or nickel catalysts with sulfamic acid. The reaction mixture is then filtered, and the filtrate is concentrated, cooled, and crystallized to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Nickel sulfamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide and other nickel compounds.
Reduction: Nickel ions in this compound can be reduced to metallic nickel during electroplating processes.
Substitution: Sulfamate ions can be substituted by other anions in certain chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Electrochemical reduction is commonly used, with this compound serving as the electrolyte.
Substitution: Reactions with other anions such as chloride or sulfate can lead to the formation of different nickel salts.
Major Products:
Oxidation: Nickel oxide and other nickel compounds.
Reduction: Metallic nickel.
Substitution: Nickel chloride, nickel sulfate, and other nickel salts
Scientific Research Applications
Nickel sulfamate has a wide range of applications in scientific research and industry:
Electroplating: It is used to deposit nickel coatings on various substrates, providing corrosion resistance and improved mechanical properties.
Electroforming: this compound solutions are used to create precise and intricate nickel structures through electroforming processes.
Surface Treatment: It is used in metal coloring and casting applications.
Biomedical Applications: Nickel coatings produced from this compound solutions are used in medical devices and implants due to their biocompatibility and durability
Comparison with Similar Compounds
- Nickel sulfate
- Nickel chloride
- Nickel methanesulfonate
Nickel sulfamate’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
nickel(2+);disulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3NO3S.Ni/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERTUBUCQCSNJU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni(SO3NH2)2, H4N2NiO6S2 | |
| Record name | Nickel(II) sulfamate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Nickel(II)_sulfamate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5329-14-6 (Parent) | |
| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2065622 | |
| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Nickel sulfamate, 50% aqueous solution: blue-green liquid; [MSDSonline] | |
| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(II) sulfamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2606 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13770-89-3 | |
| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using nickel sulfamate baths for electroplating compared to other nickel salts like nickel sulfate?
A1: this compound baths offer several advantages: [, , , , ]
Q2: What are the common additives used in this compound baths and how do they affect the deposit properties?
A3:
- Sodium Dodecyl Sulfate (SLS): Improves the leveling and brightness of the deposit. [, ] The concentration of SLS significantly influences the mechanical properties and can lead to structural changes in the deposit. []
Q3: Can organic solvents be used in this compound baths and how do they affect the properties of the deposit?
A4: Yes, organic solvents like formamide can be used. They offer a wider electrochemical window, enabling the deposition of metals with more electronegative potentials than hydrogen. Deposits from such baths have shown fine-grained structure, moderate hardness, and a correlation between hydrogen content and hardness. [, ]
Q4: What is the role of agitation in this compound electroplating?
A5: Agitation, particularly ultrasonic agitation, plays a crucial role in: [, ]
Q5: How does the addition of nanoparticles, like alumina (Al2O3) or zirconia (ZrO2), affect the properties of nickel deposits?
A6: Incorporating nanoparticles like Al2O3 and ZrO2 into the nickel matrix can significantly enhance the mechanical properties, including hardness and wear resistance, of the resulting composite coatings. [, , ]
Q6: How does the presence of chloride ions affect the anodic behavior of nickel in a this compound bath?
A7: Chloride ions play a crucial role in preventing the passivation of nickel anodes, particularly at low current densities. This improves the efficiency and stability of the electroplating process. [, ]
Q7: What electrochemical techniques are used to study the kinetics of electrode reactions in this compound solutions?
A8: Techniques like multipulse current measurements and electrochemical impedance spectroscopy (EIS) are valuable tools for understanding the kinetics of electrode reactions, including: [, ]
Q8: How can real-time stress sensors be used in this compound electroforming?
A9: Real-time stress sensors offer valuable insights during the electroforming process: []
Q9: What are the environmental concerns associated with traditional boric acid-containing this compound baths?
A10: Boric acid-containing effluents face increasing regulations due to their potential environmental impact. Research is focused on finding less harmful alternatives, such as organic acid buffers, for more sustainable electroplating practices. []
Q10: How can electrodialysis be applied for resource recovery from this compound plating rinse water?
A11: Electrodialysis offers a promising approach for recovering valuable components from rinse water: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
